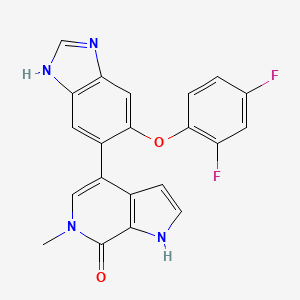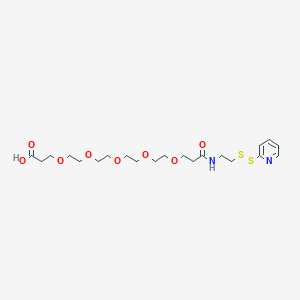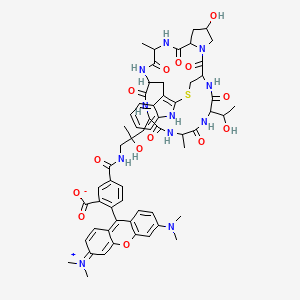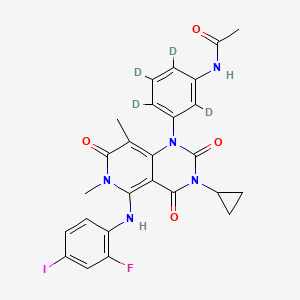
Trametinib-d4
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Trametinib-d4 is a deuterated form of Trametinib, an orally bioavailable mitogen-activated protein kinase (MAPK) kinase (MEK) inhibitor. Trametinib is primarily used for the treatment of melanoma and other cancers with specific BRAF mutations. The deuterated form, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of Trametinib.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Trametinib involves multiple steps, including the formation of key intermediates and their subsequent couplingThe final steps involve the formation of the pyrido[4,3-d]pyrimidine core and the coupling with the acetamide group .
Industrial Production Methods
Industrial production of Trametinib follows a similar synthetic route but is optimized for large-scale production. This involves the use of high-efficiency reactors, continuous flow processes, and stringent quality control measures to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Trametinib-d4 undergoes various chemical reactions, including:
Oxidation: Trametinib can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on Trametinib.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common in the modification of Trametinib.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic reagents like sodium azide and potassium cyanide are employed.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of Trametinib, which are used in further research and development .
Scientific Research Applications
Trametinib-d4 is extensively used in scientific research for various applications:
Chemistry: Used to study the chemical properties and reactivity of Trametinib.
Biology: Employed in cellular and molecular biology to understand the effects of Trametinib on cell signaling pathways.
Medicine: Used in pharmacokinetic studies to understand the absorption, distribution, metabolism, and excretion of Trametinib.
Industry: Applied in the development of new formulations and delivery methods for Trametinib.
Mechanism of Action
Trametinib-d4, like Trametinib, inhibits the MEK1 and MEK2 enzymes, which are part of the MAPK/ERK signaling pathway. By binding to unphosphorylated MEK1 and MEK2 with high affinity, Trametinib blocks their catalytic activity, preventing the phosphorylation and activation of downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Cobimetinib: Another MEK inhibitor used in combination with other drugs for cancer treatment.
Selumetinib: A MEK inhibitor used for the treatment of neurofibromatosis type 1.
Binimetinib: Used in combination with other drugs for the treatment of melanoma.
Uniqueness
Trametinib-d4 is unique due to its deuterated form, which provides distinct advantages in pharmacokinetic studies. The presence of deuterium atoms can lead to differences in metabolic stability and absorption, providing valuable insights into the drug’s behavior in the body .
Properties
Molecular Formula |
C26H23FIN5O4 |
|---|---|
Molecular Weight |
619.4 g/mol |
IUPAC Name |
N-[3-[3-cyclopropyl-5-(2-fluoro-4-iodoanilino)-6,8-dimethyl-2,4,7-trioxopyrido[4,3-d]pyrimidin-1-yl]-2,4,5,6-tetradeuteriophenyl]acetamide |
InChI |
InChI=1S/C26H23FIN5O4/c1-13-22-21(23(31(3)24(13)35)30-20-10-7-15(28)11-19(20)27)25(36)33(17-8-9-17)26(37)32(22)18-6-4-5-16(12-18)29-14(2)34/h4-7,10-12,17,30H,8-9H2,1-3H3,(H,29,34)/i4D,5D,6D,12D |
InChI Key |
LIRYPHYGHXZJBZ-PUYVGKOOSA-N |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])N2C3=C(C(=O)N(C(=C3C(=O)N(C2=O)C4CC4)NC5=C(C=C(C=C5)I)F)C)C)[2H])NC(=O)C)[2H] |
Canonical SMILES |
CC1=C2C(=C(N(C1=O)C)NC3=C(C=C(C=C3)I)F)C(=O)N(C(=O)N2C4=CC=CC(=C4)NC(=O)C)C5CC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


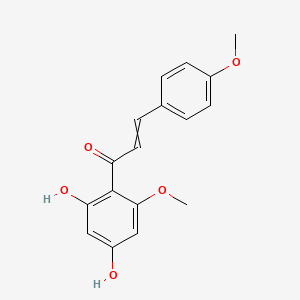
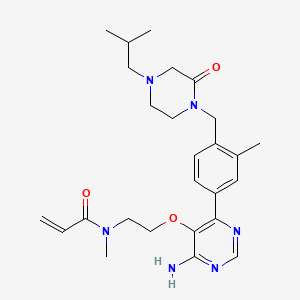
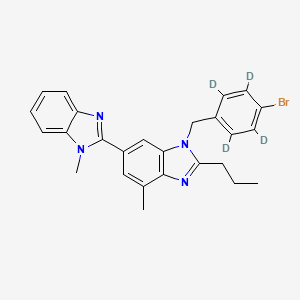

![3-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-3-(triphenylmethylcarbamoyl)propanoyl)-2,2,5-trimethyl-1,3-oxazolidine-4-carboxylic acid](/img/structure/B12427866.png)
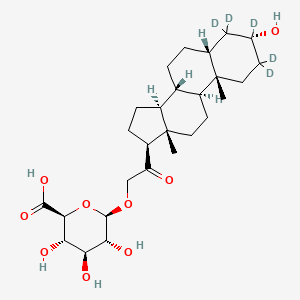
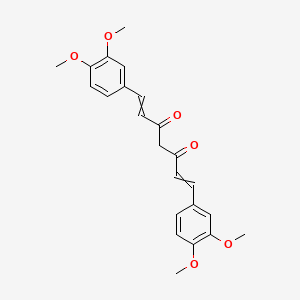
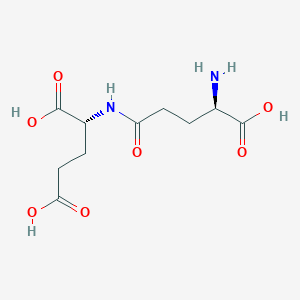
![trisodium;3-hydroxy-4-[(4-sulfonatonaphthalen-1-yl)diazenyl]naphthalene-2,7-disulfonate](/img/structure/B12427880.png)
![7-[5-[[4-[4-(dimethylsulfamoyl)piperazin-1-yl]phenoxy]methyl]-1,3-dimethylpyrazol-4-yl]-3-(3-naphthalen-1-yloxypropyl)-1-(2-piperazin-1-ylethyl)indole-2-carboxylic acid](/img/structure/B12427884.png)

